6-(Oxan-4-yl)pyridin-2-amine
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Overview
Description
6-(Oxan-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxan-4-yl group at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxan-4-yl)pyridin-2-amine typically involves the formation of the pyridine ring followed by the introduction of the oxan-4-yl and amine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with an oxan-4-yl halide in the presence of a base can yield the desired compound. The reaction conditions often include solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the compound is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Oxan-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-(Oxan-4-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(Oxan-4-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the oxan-4-yl group can enhance the compound’s binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A simpler analog with a single amine group on the pyridine ring.
N-(Pyridin-4-yl)pyridin-4-amine: A compound with two pyridine rings connected by an amine group.
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: A derivative with a methyl group on one of the pyridine rings.
Uniqueness
6-(Oxan-4-yl)pyridin-2-amine is unique due to the presence of the oxan-4-yl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for designing novel compounds with specific functions .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-(oxan-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c11-10-3-1-2-9(12-10)8-4-6-13-7-5-8/h1-3,8H,4-7H2,(H2,11,12) |
InChI Key |
SPORSFQEAPPLMF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=CC=C2)N |
Origin of Product |
United States |
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